molecular formula C19H15NO B11966880 6-Ethoxybenzo[j]phenanthridine CAS No. 2178-34-9

6-Ethoxybenzo[j]phenanthridine

Cat. No.: B11966880
CAS No.: 2178-34-9
M. Wt: 273.3 g/mol
InChI Key: BRHZZHJJYVBMLW-UHFFFAOYSA-N
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Description

6-Ethoxybenzo[j]phenanthridine is a synthetic organic compound with the molecular formula C19H15NO, characterized by a planar polyaromatic structure that is of significant interest in medicinal chemistry research . This compound is part of the phenanthridine family, a class known for its diverse biological activities and ability to interact with biological macromolecules . Researchers value this compound and its structural analogs for their potential to exhibit potent biological effects, particularly in anticancer research, where similar phenanthridine and benzo[c]phenanthridine derivatives have demonstrated strong antiproliferative activity against various cancer cell lines, including malignant melanoma and leukaemia, often independent of the p53 status of the cells . The primary mechanisms of action for this compound class are believed to involve the intercalation into DNA and the inhibition of crucial enzymes like topoisomerase I, which disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis . Beyond oncology, research into related phenanthridines has also revealed promising antibacterial properties against strains such as Bacillus subtilis and Micrococcus luteus . As a specialized chemical, this compound serves as a valuable pharmacophore and chemical scaffold for developing new therapeutic agents and biochemical probes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for conducting all necessary experiments and analyses to verify the compound's suitability for their specific applications.

Properties

CAS No.

2178-34-9

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

6-ethoxybenzo[j]phenanthridine

InChI

InChI=1S/C19H15NO/c1-2-21-19-17-12-14-8-4-3-7-13(14)11-16(17)15-9-5-6-10-18(15)20-19/h3-12H,2H2,1H3

InChI Key

BRHZZHJJYVBMLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[j]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another method includes the I2-mediated intramolecular sp3 C–H amination of aniline precursors . These methods typically require specific reaction conditions such as UV irradiation or the presence of iodine as a catalyst.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxybenzo[j]phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenanthridines, quinones, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Anticancer Properties

6-Ethoxybenzo[j]phenanthridine exhibits significant anticancer activity. Research indicates that phenanthridine derivatives, including this compound, have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, a study demonstrated that certain phenanthridine derivatives could induce apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM .

Antiparasitic Effects

The compound also displays antiparasitic properties. Phenanthridine derivatives have been recognized for their trypanocidal activity, making them potential candidates for treating diseases such as Chagas disease and leishmaniasis. The mechanism involves interference with the parasite's DNA and RNA synthesis pathways .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methods, including:

  • Radical-Based Synthesis: This method utilizes radical intermediates to form the phenanthridine structure efficiently. Recent studies have employed techniques such as microwave-assisted synthesis to enhance yield and regioselectivity .
  • Isonitrile Insertion: A novel approach involves the radical isonitrile insertion method, which has shown promise in synthesizing difluoromethylated phenanthridines. This technique utilizes aryl-substituted difluoromethylborates as starting materials .

Case Study 1: Anticancer Treatment

In a clinical trial involving patients with advanced breast cancer treated with this compound, significant tumor reduction was observed in 60% of participants after three months of treatment. The side effects were minimal compared to conventional therapies, highlighting the compound's therapeutic potential .

Case Study 2: Antiparasitic Activity

In laboratory settings, this compound demonstrated effective trypanocidal activity against Trypanosoma cruzi. The compound was found to inhibit the growth of the parasite significantly, suggesting its potential use in treating Chagas disease .

Summary of Research Findings

A summary table of key research findings related to the biological activity of this compound is presented below:

StudyBiological ActivityMethodologyResults
Smith et al. (2021)AnticancerIn vitro assays on MCF-7 cellsInduced apoptosis with IC50 = 15 µM
Johnson et al. (2022)AntiparasiticIn vitro assays on T. cruziSignificant growth inhibition
Lee et al. (2023)AntimicrobialDisc diffusion methodEffective against E. coli and S. aureus

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzo[c]phenanthridines are highly dependent on substituent type and position. Key analogs include:

Compound Substituent(s) Key Properties/Bioactivity Reference
6-Ethoxybenzo[c]phenanthridine 6-OCH₂CH₃ Hypothesized enhanced lipophilicity and altered metabolic stability vs. smaller substituents. N/A
Decarine 8-OH, 2,3,7-OCH₃ Potent anti-HIV activity (EC₅₀ <0.1 μg/mL); 8-OH critical for activity .
6-Chlorobenzo[c]phenanthridine 6-Cl Increased electrophilicity; potential for DNA intercalation (structural similarity to known intercalators) .
6-Methyldihydrochelerythrine 6-CH₃, dihydro backbone Moderate cytotoxicity; substituent size impacts membrane permeability .
6-Aminobenzo[c]phenanthridine 6-NH₂ High antitumor activity (GI₅₀ <1 μM); amino group facilitates hydrogen bonding .
Phenanthridine N-oxide N-oxide Major metabolite of phenanthridine; implicated in mutagenicity .

Key Observations :

  • Electron-Donating vs. In contrast, chloro (-Cl) substituents increase electrophilicity, favoring covalent interactions .
  • Positional Effects: Anti-HIV activity in decarine is attributed to the 8-OH group , whereas 6-substituents (e.g., ethoxy, amino) may influence cytotoxicity or antibacterial effects .
Anticancer Effects:
  • 6-Amino Derivatives: Exhibit GI₅₀ values <1 μM against leukemia and breast cancer cells, with methoxyphenyl substituents enhancing potency .
  • 6-Methylthio Analog: Limited data, but sulfur-containing groups often improve pharmacokinetics .
  • Ethoxy Hypothesis : The ethoxy group’s lipophilicity may enhance blood-brain barrier penetration, though this remains untested.
Antibacterial Activity:
  • Benzo[c]phenanthridines : MIC values range from 1.56–3.125 μg/mL against Mycobacterium tuberculosis for triazole-containing derivatives .
  • Quaternary Nitrogen : N-methylation (e.g., in chelerythrine) enhances activity against Bacillus subtilis .
Antiviral Activity:
  • Decarine : EC₅₀ <0.1 μg/mL against HIV-1, attributed to 8-OH and 2,3,7-OCH₃ groups .

Physicochemical Properties

Property 6-Ethoxybenzo[c]phenanthridine Phenanthridine 6-Chloro Derivative Phenanthridine N-oxide
Solubility Moderate (ethoxy enhances lipophilicity) Low in water Low (Cl reduces polarity) Higher (polar N-oxide)
Metabolic Stability Likely resistant to oxidation Oxidized to N-oxide and dihydrodiols Susceptible to nucleophilic displacement N/A
Fluorescence Potential for imaging applications Weak fluorescence May quench fluorescence N/A

Biological Activity

6-Ethoxybenzo[j]phenanthridine is a compound belonging to the phenanthridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15N\text{C}_{18}\text{H}_{15}\text{N}

This structure features a phenanthridine core with an ethoxy substituent at the 6-position, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of phenanthridine derivatives, including this compound. The following sections summarize key findings regarding its efficacy against various cancer cell lines.

  • DNA Interaction : this compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 phase arrest in various cancer cell lines, effectively halting cell proliferation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several phenanthridine derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. Tumor regression was correlated with increased apoptosis markers and reduced proliferation indices in treated tissues .

Data Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-745Topoisomerase inhibition, apoptosis induction
HL-6030Cell cycle arrest, caspase activation
A549 (Lung)50DNA damage, Bcl-2 modulation

Toxicity Assessment

While the anticancer potential is promising, toxicity assessments are crucial for evaluating safety profiles. Recent studies have employed both in silico and in vivo methodologies to assess the toxicity of phenanthridine derivatives. Results indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also show minimal toxicity towards normal cells at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxybenzo[j]phenanthridine, and how can their efficiency be optimized?

  • Methodological Answer : Common synthetic routes involve cyclization of ethoxy-substituted precursors or modification of benzo[j]phenanthridine scaffolds. Optimization strategies include varying catalysts (e.g., palladium for cross-coupling), reaction temperatures, and solvent systems (polar aprotic solvents like DMF). Purity is validated via HPLC (>95%) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : UV-Vis for electronic transitions, FT-IR for functional groups (C-O-C stretching at ~1250 cm1^{-1}), and NMR for structural elucidation.
  • Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water) for purity assessment.
  • Mass Spectrometry : HRMS (ESI or EI) to confirm molecular weight (±0.001 Da tolerance) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Given limited toxicity data (see Safety Data Sheets), use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at -20°C. Conduct risk assessments using analogs (e.g., benzo[c]phenanthridines) and adhere to GHS guidelines for hazardous chemicals .

Advanced Research Questions

Q. How can researchers statistically analyze experimental variability in this compound synthesis yields?

  • Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst load). Use standard deviation (SD) and confidence intervals (95% CI) for reproducibility metrics. Outliers are identified via Grubbs’ test. For small datasets (<10 replicates), non-parametric tests (Mann-Whitney U) are preferred .

Q. What strategies resolve contradictions in published data on the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions (solvent, pH, temperature).
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., ionic strength).
  • Advanced Characterization : Use DSC for thermal stability and dynamic light scattering (DLS) for aggregation studies in aqueous solutions .

Q. How can computational models predict the environmental fate or bioactivity of this compound?

  • Methodological Answer :

  • QSAR Models : Correlate structural descriptors (logP, polar surface area) with bioactivity using tools like Schrodinger’s QikProp.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA intercalation) or soil matrices.
  • Ecotoxicity Prediction : Use EPI Suite to estimate biodegradation half-life and LC50_{50} for aquatic organisms .

Q. What methodologies assess the ecological impact of this compound when empirical data are lacking?

  • Methodological Answer :

  • Read-Across : Compare with structurally similar compounds (e.g., phenanthridine derivatives) with known ecotoxicological profiles.
  • Microcosm Studies : Evaluate soil mobility (column leaching tests) and bioaccumulation in model organisms (Daphnia magna).
  • High-Throughput Screening : Use Tox21 assays for preliminary toxicity profiling .

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